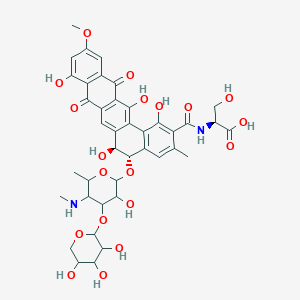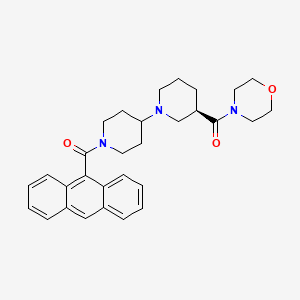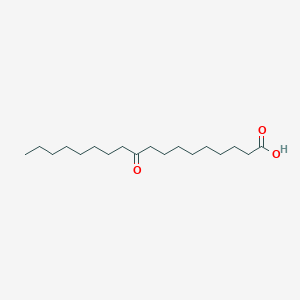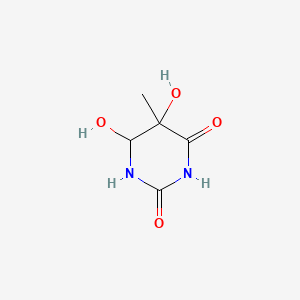
胸腺嘧啶二醇
描述
Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . The rate at which oxidative reactions generate thymine glycol and thymidine glycol in the DNA of humans is estimated to be about 300 per cell per day .
Synthesis Analysis
Thymine glycol is formed when thymine is subjected to oxidative stress, including ionizing radiation . Oxidation of the 5,6 double bond of Thymidine generates two chiral centers at C5 and C6 .Molecular Structure Analysis
Thymine glycol has a molecular formula of C5H8N2O4 . Its average mass is 188.181 Da and its monoisotopic mass is 188.079712 Da .Chemical Reactions Analysis
Thymine glycol is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . The rate at which oxidative reactions generate thymine glycol and thymidine glycol in the DNA of humans is estimated to be about 300 per cell per day .Physical And Chemical Properties Analysis
Thymine glycol has a molecular formula of C5H8N2O4 . Its average mass is 188.181 Da and its monoisotopic mass is 188.079712 Da . The presence of thymine glycol lowers the thermal stability of duplex DNA .科学研究应用
DNA 损伤评估
胸腺嘧啶二醇被认为是电离辐射和氧化诱变剂引起的 DNA 损伤的产物。Cathcart 等人(1984 年)开发了一种检测尿液中胸腺嘧啶二醇和胸苷二醇的检测方法,表明其作为人类和老鼠氧化 DNA 损伤的生物标记物的潜力。该检测方法可以促进研究氧化代谢与衰老和癌症的关系 (Cathcart、Schwiers、Saul 和 Ames,1984 年)。
氧化应激和致癌作用
Yamanaka 等人(2003 年)研究了三价二甲基砷的遗传毒性机制,特别是在 DNA 氧化方面。他们发现顺式胸腺嘧啶二醇可作为 DNA 氧化损伤的生物标记,表明其在通过氧化碱基损伤了解砷诱导的致癌作用中的潜在作用 (Yamanaka、Mizoi、Tachikawa、Hasegawa、Hoshino 和 Okada,2003 年)。
对 DNA 结构和酶促处理的影响
Dolinnaya 等人(2013 年)的研究表明,胸腺嘧啶二醇,特别是它的非对映异构体,会显着阻断高保真 DNA 聚合酶并在体内致命。他们的工作突出了胸腺嘧啶二醇在不同序列背景下对 DNA 结构的影响,以及其对 DNA 处理活动(如生物合成、转录和修复)的影响 (Dolinnaya、Kubareva、Romanova、Trikin 和 Oretskaya,2013 年)。
诱变性和 DNA 修复
Hayes 等人(1988 年)研究了胸腺嘧啶二醇在 DNA 中的诱变潜力。他们发现顺式胸腺嘧啶二醇虽然是 DNA 放射分解的主要稳定产物,但并不是 DNA 中主要的诱变前病变。这项研究有助于理解氧化胞嘧啶而不是胸腺嘧啶二醇本身的衍生物中的诱变途径 (Hayes、Petrullo、Huang、Wallace 和 Leclerc,1988 年)。
荧光检测和化学传感
Luvino 等人(2008 年)开发了基于硼酸的荧光受体,用于选择性识别胸腺嘧啶二醇。这些在水性条件下有效的受体在检测细胞 DNA 内的氧化损伤方面具有潜在应用,进一步强调了胸腺嘧啶二醇作为氧化应激标志物的作用 (Luvino、Gasparutto、Reynaud、Smietana 和 Vasseur,2008 年)。
作用机制
Thymine glycol is a DNA repair protein that plays an important role in gene regulation . It interacts with various transcription factors to activate target genes . Thymine glycol also functions in a pathway known as active DNA demethylation, which removes 5-mC from DNA and replaces it with unmethylated cytosine .
安全和危害
属性
IUPAC Name |
5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317323 | |
| Record name | Thymine glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2943-56-8 | |
| Record name | Thymine glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymine glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





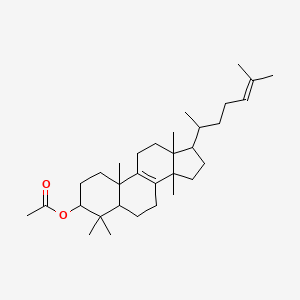
![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
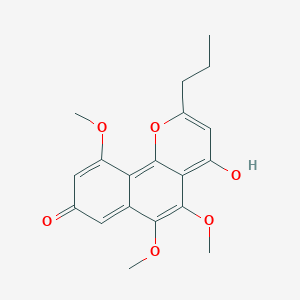
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
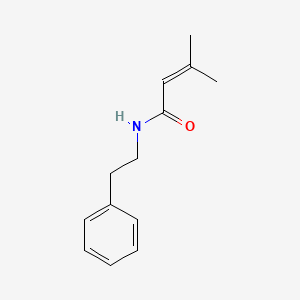
![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)
![1-[3-[1-Cyano-2-oxo-2-[(phenylmethyl)amino]ethyl]-2-quinoxalinyl]-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1216020.png)
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
